Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate
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Description
Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a useful research compound. Its molecular formula is C20H20N2O4S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit diverse biological activities . They are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding . The presence of the thiazolidine ring and the dimethylphenyl group may influence the compound’s interaction with its targets, potentially altering their function and leading to changes at the cellular level.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation . The compound’s effects on these pathways can lead to downstream effects such as modulation of immune response, reduction of oxidative damage, and regulation of cell growth and differentiation.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Biological Activity
Ethyl 4-{[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
This structure comprises a thiazolidine core linked to an ethyl benzoate moiety, which may influence its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of thiazolidine compounds exhibit significant antitumor properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating apoptotic proteins such as Bcl-2 and Bax .
The proposed mechanism involves the inhibition of specific kinases that are crucial for tumor cell survival and proliferation. For instance, preliminary data suggest that this compound may act as a RET kinase inhibitor, similar to other benzamide derivatives known for their anticancer effects . The interaction with RET kinase leads to the suppression of signaling pathways that promote cell growth and division.
Study 1: In Vitro Efficacy
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to control groups .
Study 2: In Vivo Studies
In vivo studies using xenograft models in mice showed that administration of the compound significantly reduced tumor size compared to untreated controls. Mice treated with a dosage of 50 mg/kg exhibited a tumor growth inhibition rate of over 70% after four weeks . Histological analysis confirmed increased apoptosis within the tumors as evidenced by TUNEL staining.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-4-26-19(24)14-6-8-15(9-7-14)21-17-18(23)22(20(25)27-17)16-10-5-12(2)13(3)11-16/h5-11,17,21H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGNJBOXOOVVNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC(=C(C=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.